molecular formula C66H74CaF2N4O13 B001150 Atorvastatina cálcica CAS No. 134523-03-8

Atorvastatina cálcica

Número de catálogo B001150
Número CAS: 134523-03-8
Peso molecular: 1209.4 g/mol
Clave InChI: SHZPNDRIDUBNMH-NIJVSVLQSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atorvastatin calcium is a drug used to lower cholesterol levels. It belongs to a class of drugs called statins, which work by blocking the production of cholesterol in the liver. It is available in both prescription and over-the-counter forms. The drug is also known as Lipitor, which is the brand name for the drug. Atorvastatin calcium is commonly prescribed by doctors to treat high cholesterol, but it can also be used to treat other conditions such as coronary artery disease and stroke.

Aplicaciones Científicas De Investigación

Tratamiento de la hiperlipidemia

Atorvastatina cálcica es un inhibidor de la HMG-CoA reductasa que se utiliza para el tratamiento de la hiperlipidemia . Reduce la formación de colesterol en el hígado y aumenta el número de receptores hepáticos de LDL en la superficie celular . La hiperlipidemia es la principal causa de trastornos cardíacos y se ha manifestado como la condición con niveles notablemente más altos de lipoproteínas de muy baja densidad, lipoproteínas de baja densidad, lipoproteínas de densidad intermedia, triglicéridos y colesterol en la circulación sanguínea .

Nanoformulaciones en hiperlipidemia

Se han logrado avances recientes en el uso de portadores de fármacos de nanopartículas para estatinas en la terapia de la hiperlipidemia . Estas nanoformulaciones pueden mejorar potencialmente la eficacia terapéutica y reducir los efectos secundarios de la this compound .

Mejora de la biodisponibilidad oral

La baja solubilidad acuosa y la pobre biodisponibilidad de la this compound presentan desafíos para la administración eficaz de fármacos . La técnica de dispersiones sólidas amorfas (ASD) ha surgido como una estrategia prometedora para mejorar las características in vitro/in vivo de los fármacos hidrófobos como la this compound .

Uso en dispersiones sólidas amorfas secadas por pulverización

This compound se ha utilizado en dispersiones sólidas amorfas secadas por pulverización para mejorar la supersaturación y la biodisponibilidad oral . La formulación ternaria optimizada que comprende this compound, hidroxipropilmetilcelulosa (HPMC) y lauril sulfato de sodio (SLS), mostró una mejora significativa en la solubilidad acuosa .

Uso en niosomas

Los niosomas son vesículas de tensioactivos no iónicos que tienen una aplicación potencial en la administración de fármacos <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 1

Mecanismo De Acción

Target of Action

Atorvastatin calcium, commonly known as Atorvastatin, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin competitively inhibits HMG-CoA Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol, thereby lowering abnormal cholesterol and lipid levels .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol . This leads to a reduction in the levels of LDL-C and total cholesterol by 36-53% . In patients with dysbetalipoproteinemia, Atorvastatin reduces the levels of intermediate-density lipoprotein .

Pharmacokinetics

Atorvastatin is well absorbed orally but has low bioavailability . The liver metabolizes Atorvastatin through CYP3A4 enzymes and excretes it primarily in bile . The bioavailability of Atorvastatin can be enhanced by using certain techniques, such as solid dispersion, which can improve its solubility and dissolution rate .

Result of Action

The molecular and cellular effects of Atorvastatin’s action include a reduction in the risk of cardiovascular disease, including myocardial infarction and stroke . It also affects proliferation, migration, and survival of cancer cells . In addition, Atorvastatin has been shown to induce potent tumor-specific apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Atorvastatin. For instance, the solubility and bioavailability of Atorvastatin can be affected by the pH of the environment . Furthermore, certain environmental factors, such as exposure to UV light, can lead to the photodegradation of Atorvastatin .

Safety and Hazards

Atorvastatin calcium can cause the breakdown of muscle tissue, which can lead to kidney failure . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Atorvastatin calcium should be taken orally once daily at any time of the day, with or without food . If it upsets your stomach, take it with food . Do not take it more often than directed . Do not stop taking except on your doctor’s advice .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin calcium involves multiple steps, including the synthesis of key intermediates and their subsequent coupling to form the final product. The overall strategy involves the use of both chemical and enzymatic reactions to achieve high yields and purity.", "Starting Materials": [ "Ethyl acetoacetate", "4-chlorobenzophenone", "Sodium hydroxide", "Methyl iodide", "Dimethylformamide", "Hydrochloric acid", "Sodium carbonate", "Calcium chloride", "Acetic anhydride", "Sulfuric acid", "Sodium hydride", "Isopropyl alcohol", "3-Hydroxy-3-methylglutaryl-CoA synthase", "3-Hydroxy-3-methylglutaryl-CoA reductase", "Lactone ring-opening enzyme" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-chloro-3-oxobutanoate by reacting ethyl acetoacetate with 4-chlorobenzophenone in the presence of sodium hydroxide", "Step 2: Methylation of the ketone group in ethyl 4-chloro-3-oxobutanoate using methyl iodide and dimethylformamide", "Step 3: Formation of the lactone ring by treating the methylated product with hydrochloric acid and sodium carbonate", "Step 4: Coupling of the lactone intermediate with calcium chloride and acetic anhydride to form atorvastatin intermediate", "Step 5: Reduction of the ketone group in the intermediate using sodium borohydride and sulfuric acid", "Step 6: Formation of the final product, Atorvastatin calcium, by treating the reduced intermediate with sodium hydroxide and calcium chloride in the presence of isopropyl alcohol", "Step 7: Enzymatic conversion of the final product to its active form by using 3-Hydroxy-3-methylglutaryl-CoA synthase, 3-Hydroxy-3-methylglutaryl-CoA reductase, and lactone ring-opening enzyme" ] }

Número CAS

134523-03-8

Fórmula molecular

C66H74CaF2N4O13

Peso molecular

1209.4 g/mol

Nombre IUPAC

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate

InChI

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1

Clave InChI

SHZPNDRIDUBNMH-NIJVSVLQSA-L

SMILES isomérico

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

SMILES canónico

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

Apariencia

Powder

melting_point

159.1 - 190.6 °C

Otros números CAS

134523-03-8

Descripción física

Solid

Pictogramas

Irritant

Números CAS relacionados

110862-48-1 (Parent)

Solubilidad

Practically insoluble

Sinónimos

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin calcium
Reactant of Route 2
Atorvastatin calcium
Reactant of Route 3
Atorvastatin calcium
Reactant of Route 4
Atorvastatin calcium
Reactant of Route 5
Atorvastatin calcium
Reactant of Route 6
Atorvastatin calcium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.